![molecular formula C7H9FN2O2 B053419 1,3-Dimethyl-6-fluorothymine CAS No. 112706-71-5](/img/structure/B53419.png)
1,3-Dimethyl-6-fluorothymine
Overview
Description
Scientific Research Applications
Vibrational Spectra Analysis : A study examined the vibrational spectra of 6-fluorothymine and its derivatives, including 1,3-dimethyl-6-fluorothymine. The presence of the fluorine atom significantly influences the normal vibration frequency of thymine. This research is essential for understanding the molecular interactions and properties of these compounds (Stepanian et al., 1990).
Intermolecular Interactions in Crystal Structures : Another study focused on the crystal structure of 1,3-dimethyl-5-fluorouracil, which can form a mixed crystal with 1,3-dimethyluracil. The study provides insights into the intermolecular interactions involving fluorine atoms in such crystal structures (Taga et al., 1989).
Synthesis and Chemical Reactions : Research has been conducted on the electroreductive coupling of 1,3-dimethyluracils with aromatic ketones, which includes compounds like 1,3-dimethyl-6-fluorothymine. Such studies are significant for synthesizing various substituted uracils, which have potential applications in medicinal chemistry and drug development (Kise et al., 2015).
Fluorination of Uracil Derivatives : The mild fluorination of uracil derivatives, including 1,3-dimethyl and 1,3-dimethyl-5-halo substituted uracils, has been studied. This research provides insights into the chemical properties and reactivity of fluorinated uracil derivatives (Stavber & Zupan, 1990).
Oxidation Studies : The oxidation of derivatives of pyrimidine bases, including 1,3-dimethylthymine and 1,3-dimethyluracil, has been explored. These studies are critical in understanding the chemical behavior of these compounds under oxidative conditions (Harayama et al., 1984).
Safety And Hazards
properties
IUPAC Name |
6-fluoro-1,3,5-trimethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-4-5(8)9(2)7(12)10(3)6(4)11/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVPUTNXTDGNFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N(C1=O)C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628602 | |
Record name | 6-Fluoro-1,3,5-trimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-fluorothymine | |
CAS RN |
112706-71-5 | |
Record name | 6-Fluoro-1,3,5-trimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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